synthesis of N,N,N-trimethyladamantan-1-aminium hydroxide
synthesis of N,N,N-trimethyladamantan-1-aminium hydroxide
An In-depth Technical Guide to the Synthesis of N,N,N-trimethyladamantan-1-aminium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a quaternary ammonium compound notable for its role as a structure-directing agent in the synthesis of advanced materials such as zeolites. This document details the synthetic pathway, experimental protocols, and quantitative data associated with the synthesis.
Synthetic Pathway Overview
The is typically achieved through a three-step process commencing with 1-adamantylamine (amantadine). The overall synthetic scheme is outlined below:
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Tertiary Amination: The synthesis begins with the dimethylation of 1-adamantylamine to yield N,N-dimethyl-1-adamantanamine. The Eschweiler-Clarke reaction is a highly effective method for this transformation, utilizing formic acid and formaldehyde.[1][2]
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Quaternization: The resulting tertiary amine, N,N-dimethyl-1-adamantanamine, is then quaternized by reaction with a methylating agent, such as methyl iodide, to form N,N,N-trimethyladamantan-1-aminium iodide.[1][2]
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Hydroxidation: The final step involves an anion exchange to replace the halide ion with a hydroxide ion, yielding the target compound, N,N,N-trimethyladamantan-1-aminium hydroxide. This is commonly accomplished using a strong basic anion exchange resin.[1][2]
An alternative route involves the reaction of 1-haloadamantane with trimethylamine in an autoclave to directly form the N,N,N-trimethyladamantan-1-aminium halide.[3] Another approach describes the reaction of 1-bromoadamantane with dimethylamine salt, followed by reaction with chloromethane and subsequent electrolysis to obtain the hydroxide form.[4]
Experimental Protocols
The following protocols are compiled from various sources to provide a detailed methodology for the .
Step 1: Synthesis of N,N-dimethyl-1-adamantanamine via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides an efficient method for the methylation of primary amines without the formation of quaternary ammonium salts.[4]
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Reagents:
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1-Adamantylamine (Amantadine)
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Formic Acid (HCOOH)
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Formaldehyde (HCHO, typically a 37% aqueous solution)
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Procedure:
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In a round-bottom flask, combine 1-adamantylamine, formic acid, and formaldehyde. The optimal molar ratio of amantadine to formic acid to formaldehyde has been reported as 1:5:4.[1][2]
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Maintain the reaction at this temperature with stirring for 18 hours.[1][2]
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After cooling to room temperature, make the solution alkaline by adding a suitable base (e.g., NaOH solution).
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Extract the product with an organic solvent such as diethyl ether.
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Wash the organic layer with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude N,N-dimethyl-1-adamantanamine.
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The crude product can be further purified by recrystallization from methanol to obtain transparent yellowish crystals.[4]
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Step 2: Synthesis of N,N,N-trimethyladamantan-1-aminium Iodide (Quaternization)
This step involves the alkylation of the tertiary amine with a methylating agent.
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Reagents:
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N,N-dimethyl-1-adamantanamine
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Methyl Iodide (CH₃I)
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Methylene Dichloride (CH₂Cl₂)
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Sodium Hydroxide (NaOH) solution
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-
Procedure:
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Dissolve N,N-dimethyl-1-adamantanamine in methylene dichloride.
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Add an aqueous solution of sodium hydroxide to create a two-phase system. The NaOH acts as an acid-binding agent.[1]
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Add methyl iodide to the reaction mixture.
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Stir the reaction vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, the product-containing aqueous layer can be directly separated.
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The N,N,N-trimethyladamantan-1-aminium salt is obtained from the aqueous phase, often by removal of water under reduced pressure.
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Step 3: Synthesis of N,N,N-trimethyladamantan-1-aminium Hydroxide via Anion Exchange
The final step is the conversion of the quaternary ammonium halide to the hydroxide form.
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Reagents:
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N,N,N-trimethyladamantan-1-aminium salt (e.g., iodide or chloride)
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Strong basic anion exchange resin (OH⁻ form)
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Deionized water
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-
Procedure:
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Prepare a column packed with a strong basic anion exchange resin.
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Activate the resin by washing it thoroughly with a solution of a strong base (e.g., NaOH) to ensure it is in the hydroxide (OH⁻) form, followed by washing with deionized water until the eluent is neutral.
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Dissolve the N,N,N-trimethyladamantan-1-aminium salt in deionized water.
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Pass the aqueous solution of the quaternary ammonium salt through the prepared anion exchange column.
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The halide ions will be exchanged for hydroxide ions on the resin.
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Collect the eluent, which is an aqueous solution of N,N,N-trimethyladamantan-1-aminium hydroxide.
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The concentration of the hydroxide solution can be determined by titration.
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Data Presentation
The following tables summarize the quantitative data associated with the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tertiary Amination (Eschweiler-Clarke) | 1-Adamantylamine, Formic Acid, Formaldehyde | 98 | 18 | 93.4 | [1][2] |
| 2 | Quaternization | N,N-dimethyl-1-adamantanamine, Methyl Iodide | Room Temp. | - | 90.5 | [1][2] |
| 3 | Hydroxidation (Anion Exchange) | N,N,N-trimethyladamantan-1-aminium salt, Anion Exchange Resin | Room Temp. | - | 84.3 | [1][2] |
Table 2: Characterization Data
While a complete set of spectral data is not available in a single source, the following provides an indication of expected characterization data.
| Compound | Formula | Molecular Weight ( g/mol ) | Spectroscopic Data |
| 1-Adamantylamine | C₁₀H₁₇N | 151.25 | - |
| N,N-dimethyl-1-adamantanamine | C₁₂H₂₁N | 179.30 | ¹³C NMR (100MHz, DMSO): 30.2, 36.1, 48.2, 71.4 ppm[1] |
| N,N,N-trimethyladamantan-1-aminium iodide | C₁₃H₂₄IN | 321.24 | - |
| N,N,N-trimethyladamantan-1-aminium hydroxide | C₁₃H₂₅NO | 211.35 | - |
Mandatory Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for N,N,N-trimethyladamantan-1-aminium hydroxide.
Role as a Structure-Directing Agent
N,N,N-trimethyladamantan-1-aminium hydroxide is a crucial structure-directing agent (SDA), or template, in the synthesis of zeolites, particularly SSZ-13. Its rigid adamantane cage guides the crystallization of the aluminosilicate framework to form the specific porous structure of the zeolite.
Caption: Role of N,N,N-trimethyladamantan-1-aminium hydroxide in zeolite synthesis.
References
- 1. Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1177804C - Method for preparing quaternary ammonium hydroxide by using quaternary ammonium salt - Google Patents [patents.google.com]
- 3. US2697079A - Ion-exchange resins containing quaternary ammonium hydroxide groups - Google Patents [patents.google.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
